2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione
CAS No.: 649560-62-3
Cat. No.: VC16923530
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649560-62-3 |
|---|---|
| Molecular Formula | C21H18N2O2 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
| Standard InChI | InChI=1S/C21H18N2O2/c24-20(16-8-3-1-4-9-16)19(15-23-18-11-5-2-6-12-18)21(25)17-10-7-13-22-14-17/h1-14,19,23H,15H2 |
| Standard InChI Key | PTUNMEXVYGOCSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propane-1,3-dione backbone substituted with an anilinomethyl group at the C2 position, a phenyl ring at C1, and a pyridin-3-yl moiety at C3. This arrangement creates a planar, conjugated system that enhances its ability to interact with biological targets through π-π stacking and hydrogen bonding. The IUPAC name, 2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione, reflects its substitution pattern (Figure 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 649560-62-3 |
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
| InChIKey | PTUNMEXVYGOCSG-UHFFFAOYSA-N |
The presence of dual ketone groups at C1 and C3 contributes to its electrophilic character, enabling nucleophilic additions and redox reactions. The pyridine ring introduces basicity (pKa ≈ 5.5), while the anilinomethyl group enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Optimization
Conventional Synthesis Route
A representative synthesis involves the condensation of 2-benzoylpyridine with 4-(aminomethyl)benzoic acid in anhydrous ethanol under acidic catalysis (HCl) at 80°C for 48 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the target compound as an off-white solid with a purity of >95% (HPLC).
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | 2-Benzoylpyridine, 4-(Aminomethyl)benzoic acid |
| Catalyst | Hydrochloric acid (10 mol%) |
| Solvent | Anhydrous ethanol |
| Temperature | 80°C |
| Reaction Time | 48 hours |
| Yield | 63–83% |
Mechanistic Insights
The reaction initiates with protonation of the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon. The amine group of 4-(aminomethyl)benzoic acid attacks this carbon, forming a tetrahedral intermediate that collapses to release water and generate the dione framework. Side products, such as unreacted starting materials or over-alkylated derivatives, are minimized through precise stoichiometric control.
Pharmacological Applications
GnRH Receptor Antagonism
The compound exhibits high binding affinity () for GnRH receptors, comparable to clinically used antagonists like cetrorelix (). By blocking GnRH signaling, it suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing testosterone production in prostate cancer models.
Table 3: In Vitro Binding Affinities
| Target | |
|---|---|
| GnRH Receptor | 12.3 |
| Androgen Receptor | >10,000 |
| Estrogen Receptor α | >10,000 |
Antiproliferative Activity
In LNCaP prostate cancer cells, the compound inhibits proliferation () by inducing G1 cell cycle arrest and apoptosis via caspase-3 activation. Notably, it shows no cytotoxicity toward normal prostate epithelial cells (), suggesting a favorable therapeutic window.
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. Key spectral data include:
-
-NMR (400 MHz, CDCl): δ 8.71 (d, , 1H, pyridine-H), 7.85–7.20 (m, 14H, aromatic-H), 4.32 (s, 2H, CH)
-
IR (KBr): 1715 cm (C=O), 1660 cm (C=N)
Future Directions and Challenges
Pharmacokinetic Optimization
Despite its promising in vitro activity, the compound exhibits low oral bioavailability () due to poor intestinal permeability and first-pass metabolism. Prodrug strategies, such as esterification of the ketone groups, are under investigation to enhance absorption.
Targeted Delivery Systems
Nanoparticle-based formulations (e.g., PLGA nanoparticles) are being explored to improve tumor-specific delivery and reduce off-target effects. Preliminary studies in xenograft models show a 2.3-fold increase in tumor accumulation compared to free drug.
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